molecular formula C10H16O B14323148 2-tert-Butylcyclohex-2-en-1-one CAS No. 107932-21-8

2-tert-Butylcyclohex-2-en-1-one

Cat. No.: B14323148
CAS No.: 107932-21-8
M. Wt: 152.23 g/mol
InChI Key: LFSJSVSLYWRQOO-UHFFFAOYSA-N
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Description

2-tert-Butylcyclohex-2-en-1-one is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexenone, characterized by the presence of a tert-butyl group at the second position of the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the dehydrogenation of 2-tert-butylcyclohexanone. This process typically employs a palladium catalyst under oxidative conditions to facilitate the removal of hydrogen atoms, resulting in the formation of the enone structure .

Another method involves the use of allyl-palladium catalysis, which enables a one-step α,β-dehydrogenation of ketones via their zinc enolates. This protocol utilizes Zn(TMP)2 as a base and diethyl allyl phosphate as an oxidant .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, leveraging the same principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these methods.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the enone to its corresponding alcohol.

    Substitution: The enone can participate in nucleophilic substitution reactions, where the enone carbonyl group is a key reactive site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are typical reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2-tert-Butylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-tert-Butylcyclohex-2-en-1-one involves its interaction with various molecular targets. The enone group is highly reactive, allowing it to participate in Michael addition reactions with nucleophiles. This reactivity is crucial in its role as an intermediate in organic synthesis, where it can form bonds with other molecules to create more complex structures.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-en-1-one: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.

    2-tert-Butylcyclohexanone: The saturated analog of 2-tert-Butylcyclohex-2-en-1-one, differing in its lack of a double bond.

Uniqueness

The presence of the tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry, where such properties can be leveraged to achieve specific outcomes.

Properties

IUPAC Name

2-tert-butylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-10(2,3)8-6-4-5-7-9(8)11/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSJSVSLYWRQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545165
Record name 2-tert-Butylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107932-21-8
Record name 2-tert-Butylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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